molecular formula C15H11F2NO4 B13568706 5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid

5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid

Cat. No.: B13568706
M. Wt: 307.25 g/mol
InChI Key: FZJBQAARIJCSBO-UHFFFAOYSA-N
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Description

5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid: is a complex organic compound characterized by the presence of benzyloxycarbonyl and difluorobenzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid typically involves multiple steps, including the protection of functional groups, selective fluorination, and coupling reactions. One common method involves the initial protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by selective fluorination of the benzoic acid derivative. The final step involves coupling the protected amino group with the fluorinated benzoic acid under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The difluorobenzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 5-(((Benzyloxy)carbonyl)amino)pentanoic acid
  • (S)-2-(((Benzyloxy)carbonyl)-5-oxooxazolidin-4-yl)acetic acid

Comparison: Compared to similar compounds, 5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzoic acid ring. This fluorination can significantly alter the compound’s chemical reactivity, stability, and biological activity. The difluorobenzoic acid moiety provides distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C15H11F2NO4

Molecular Weight

307.25 g/mol

IUPAC Name

2,4-difluoro-5-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H11F2NO4/c16-11-7-12(17)13(6-10(11)14(19)20)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)

InChI Key

FZJBQAARIJCSBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C(=C2)C(=O)O)F)F

Origin of Product

United States

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